1-Chloro-5-(trifluoromethyl)isoquinoline

Description

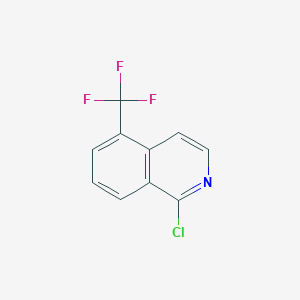

1-Chloro-5-(trifluoromethyl)isoquinoline (CAS: 435278-04-9) is a halogenated and fluorinated heterocyclic compound characterized by a chloro substituent at position 1 and a trifluoromethyl (CF₃) group at position 5 of the isoquinoline scaffold. Its molecular formula is C₁₀H₅ClF₃N, with a molecular weight of 237.6 g/mol. This compound is primarily utilized in pharmaceutical and materials science research, serving as a key intermediate in synthesizing organometallic complexes (e.g., iridium-based emitters) and bioactive molecules . The CF₃ group enhances lipophilicity and metabolic stability, while the chloro substituent facilitates further functionalization via cross-coupling reactions .

Properties

IUPAC Name |

1-chloro-5-(trifluoromethyl)isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClF3N/c11-9-7-2-1-3-8(10(12,13)14)6(7)4-5-15-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTLLEQMXSWJONO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2Cl)C(=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40619519 | |

| Record name | 1-Chloro-5-(trifluoromethyl)isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40619519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

435278-04-9 | |

| Record name | 1-Chloro-5-(trifluoromethyl)isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40619519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-5-(trifluoromethyl)isoquinoline can be synthesized through several methods. One common approach involves the cyclization of a precursor bearing a pre-fluorinated benzene ring. This method typically involves the use of metal catalysts or catalyst-free processes in water . Another method includes the direct fluorination onto the isoquinoline ring .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-5-(trifluoromethyl)isoquinoline undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other nucleophiles under suitable conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoquinolines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-Chloro-5-(trifluoromethyl)isoquinoline has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

Mechanism of Action

The mechanism of action of 1-Chloro-5-(trifluoromethyl)isoquinoline involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and proteins. The chlorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Positional Isomers of Chloro-CF₃ Isoquinolines

The positions of substituents on the isoquinoline ring significantly influence physicochemical and electronic properties. Key isomers include:

- Electronic Effects: In iridium complexes, the position of CF₃ (e.g., ortho vs. para in phenylisoquinoline ligands) modulates emission wavelengths. For example, ortho-CF₃ substitution in ligands shifts emission to deeper red/NIR regions compared to meta or para isomers .

- Reactivity: Chloro substituents at position 1 (isoquinoline) vs. 2 (quinoline) exhibit distinct reactivities in cross-coupling reactions due to differences in steric and electronic environments .

Substituted Isoquinolines with Alternative Functional Groups

Replacing the CF₃ or chloro group alters applications and stability:

- Biological Activity: Tetrahydroisoquinoline derivatives (e.g., 5-CF₃-1,2,3,4-tetrahydroisoquinoline) exhibit contractile smooth muscle activity (−74% vs. control), unlike non-hydrogenated analogs, which are less effective .

- Synthetic Challenges: CF₃ introduction via phosphonium-trifluoroacetamide chemistry () is efficient for aromatic isoquinolines but yields <20% in certain substrates due to steric/electronic hindrance (e.g., aldehyde 3c in ).

Chloro-CF₃ Quinolines vs. Isoquinolines

Quinolines (benzene fused to pyridine at C1–C2) differ from isoquinolines (fusion at C3–C4), leading to distinct properties:

- Coordination Chemistry: Isoquinoline’s nitrogen orientation enhances chelation in organoboron complexes (e.g., PET activity in biphenylboron complexes) compared to quinoline derivatives .

Biological Activity

1-Chloro-5-(trifluoromethyl)isoquinoline is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : C10H6ClF3N

- CAS Number : 435278-04-9

- Molecular Weight : 233.61 g/mol

Target of Action

This compound and its derivatives have been observed to target various enzymes and receptors, leading to significant biological effects. Similar compounds have shown antileishmanial and antimalarial activities, indicating a potential for broader antimicrobial applications.

Mode of Action

The compound likely interacts with its targets through enzyme inhibition or receptor binding, resulting in a cascade of biochemical changes. For instance, it may inhibit specific enzymes crucial for pathogen survival or proliferation .

Biological Activities

This compound exhibits a range of biological activities:

- Antimicrobial Activity : Similar compounds have demonstrated efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) reported as low as 4–8 µg/mL .

- Antiviral Activity : Research suggests that compounds with similar structures may inhibit viral replication mechanisms, making them candidates for antiviral drug development .

- Anti-inflammatory Properties : The compound's derivatives have been studied for their potential to modulate inflammatory responses, which could be beneficial in treating inflammatory diseases.

Study on Antimicrobial Properties

A comparative study evaluated various derivatives of isoquinoline compounds against MRSA. The results indicated that 1-chloro derivatives exhibited significant antimicrobial activity, with MIC values ranging from 4 to 20 µg/mL depending on the specific substitution pattern on the isoquinoline ring .

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of similar compounds indicate favorable absorption and distribution characteristics. For instance, studies show that these compounds maintain effective concentrations in vivo long enough to exert their therapeutic effects without significant toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.